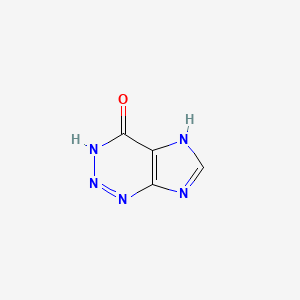

2-Azahypoxanthine

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-dihydroimidazo[4,5-d]triazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N5O/c10-4-2-3(6-1-5-2)7-9-8-4/h1H,(H2,5,6,7,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTERLCQQBYXVIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=O)NN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00963606 | |

| Record name | 7H-Imidazo[4,5-d][1,2,3]triazin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00963606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4656-86-4, 7151-03-3 | |

| Record name | 3,7-Dihydro-4H-imidazo[4,5-d]-1,2,3-triazin-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4656-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Azahypoxanthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004656864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Azahypoxanthine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22419 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7H-Imidazo[4,5-d][1,2,3]triazin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00963606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-dihydro-4H-imidazo[4,5-d]-1,2,3-triazin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.815 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Azahypoxanthine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AZAHYPOXANTHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TGZ8A8PWEX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Isolation and Characterization of 2-Azahypoxanthine from Lepista sordida: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of 2-Azahypoxanthine (AHX), a novel plant growth-regulating compound, from the fairy ring-forming fungus Lepista sordida. This document details the biosynthetic pathway, experimental protocols for isolation and analysis, and quantitative data, offering a comprehensive resource for researchers in natural product chemistry, mycology, and drug development.

Introduction

Lepista sordida, a basidiomycete fungus, is known for its ability to form "fairy rings," a phenomenon characterized by a circular area of lush vegetation. In 2010, scientific investigation into the chemical constituents of this fungus led to the isolation and identification of this compound (AHX) as one of the causative agents of this stimulated plant growth.[1] AHX possesses a unique 1,2,3-triazine moiety, a nitrogen-rich heterocyclic ring system that has garnered significant interest for its biological activities.[2][3][4][5][6][7] Subsequent research has not only confirmed its role as a plant growth promoter but has also delved into its biosynthetic origins within the fungus.[2][3][8][9] This guide synthesizes the key findings related to the discovery and isolation of this intriguing natural product.

Biosynthesis of this compound

The biosynthesis of this compound in Lepista sordida is intricately linked to the purine metabolic pathway.[1][3][9] The carbon skeleton of AHX is constructed from glycine. A key precursor in the pathway is 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR).[2][3][10][11]

The formation of the distinctive 1,2,3-triazine ring is a critical step in the biosynthesis. This process is mediated by reactive nitrogen species (RNS) that are derived from nitric oxide (NO).[2][5] The nitric oxide is produced by the enzyme nitric oxide synthase (NOS).[2][5] Genes encoding for several enzymes in the purine and histidine metabolic pathways, as well as the arginine biosynthetic pathway, have been implicated in the production of AHX.[3][8][9]

Quantitative Data

The production of this compound by Lepista sordida in culture can be influenced by the presence of specific precursors. The following tables summarize the quantitative data from feeding experiments.

Table 1: Effect of L-Arginine on this compound Production [2]

| Treatment | Concentration of this compound (μM) |

| Control (non-fed) | 187 ± 22 |

| L-Arginine | 598 ± 119 |

Table 2: Quantification of this compound in Culture Over Time [9]

| Day of Culture | Amount of this compound (per mg dry mycelial weight) |

| 3 | Highest Concentration |

| 21 | Low Concentration |

| 24 | Sampled every 3 days |

Experimental Protocols

This section details the methodologies employed in the isolation, quantification, and characterization of this compound from Lepista sordida.

Fungal Culture and Extraction

-

Lepista sordida Culture: The mycelia of L. sordida are typically grown in a liquid medium. The specific composition of the medium and culture conditions (e.g., temperature, shaking speed) are crucial for optimal production of AHX.

-

Extraction: After a suitable incubation period, the culture broth is separated from the mycelia by filtration. The broth is then subjected to extraction procedures to isolate the crude mixture of secondary metabolites containing AHX.

Purification of this compound

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The crude extract is purified using RP-HPLC.[2] This technique separates compounds based on their hydrophobicity. A C18 column is commonly used with a gradient of solvents, such as water and acetonitrile, to elute the compounds. The fractions containing AHX are collected for further analysis.

Quantification and Structural Elucidation

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful analytical technique used for both the quantification and structural confirmation of AHX.[1][2]

-

Quantification: By comparing the peak area of the analyte in the sample to a standard curve of known concentrations, the amount of AHX in the culture broth can be accurately determined.

-

Structural Elucidation: The mass spectrometer provides information about the molecular weight of the compound and its fragmentation pattern, which helps in confirming its identity. In labeling studies, the incorporation of stable isotopes (e.g., ¹³C, ¹⁵N) can be tracked using LC-MS/MS to elucidate the biosynthetic pathway.[1][2]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the de novo structural elucidation of novel compounds. For AHX, NMR data was used to determine the precise arrangement of atoms in the molecule.[1]

Biosynthetic Pathway Investigation

-

Feeding Experiments: To identify the precursors of AHX, labeled compounds are introduced into the L. sordida culture.

-

Enzyme Inhibition Studies: The role of specific enzymes in the biosynthetic pathway can be investigated using inhibitors. For instance, L-NAME (Nω-nitro-L-arginine methyl ester), an inhibitor of nitric oxide synthase, was used to demonstrate the involvement of NOS in AHX production.[2]

-

In Vitro Enzymatic Assays: The activity of specific enzymes isolated from L. sordida can be tested in vitro. This involves incubating the purified enzyme with its putative substrate and analyzing the products formed.[2]

Visualizations

The following diagrams illustrate the biosynthetic pathway of this compound and a general experimental workflow for its isolation and characterization.

Caption: Biosynthetic pathway of this compound in Lepista sordida.

Caption: Experimental workflow for the isolation and characterization of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]

- 3. researchgate.net [researchgate.net]

- 4. Item - Identification of Biosynthetic and Metabolic Genes of 2âAzahypoxanthine in Lepista sordida Based on Transcriptomic Analysis - figshare - Figshare [figshare.com]

- 5. researchgate.net [researchgate.net]

- 6. 1,2,3-Triazine formation mechanism of the fairy chemical this compound in the fairy ring-forming fungus Lepista sordida - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. The biosynthetic pathway of this compound in fairy-ring forming fungus - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Fairy Chemical: A Technical Guide to the Natural Sources and Biosynthesis of 2-Azahypoxanthine in Fungi

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 2-azahypoxanthine (AHX), a novel purine analogue with significant biological activity. Initially discovered as a product of fungal metabolism, AHX has garnered interest for its role in plant growth regulation and its potential applications in agriculture and beyond. This document details its primary fungal source, elucidates the intricate biosynthetic pathway, presents quantitative data on its production, and outlines the key experimental methodologies employed in its study.

Natural Sources of this compound in the Fungal Kingdom

This compound was first isolated and identified from the culture broth of the fairy ring-forming fungus, Lepista sordida.[1][2] Fairy rings are the visible manifestation of the subterranean mycelial growth of certain fungi, often resulting in a circular pattern of stimulated or inhibited plant growth. AHX has been identified as a key signaling molecule responsible for the growth-promoting effects observed in these natural phenomena.[1][3][4]

While Lepista sordida is the most well-documented fungal producer of AHX, subsequent research has indicated that a broader range of fungi and even plants endogenously produce this compound.[1][2] The mycelia of L. sordida, in particular, are known to produce high concentrations of both AHX and a related compound, imidazole-4-carboxamide (ICA).[5]

The Biosynthetic Pathway of this compound

The biosynthesis of this compound in Lepista sordida is a fascinating deviation from the canonical purine metabolic pathway. It involves a series of enzymatic steps that utilize precursors from primary metabolism to construct the unique 1,2,3-triazine ring system of AHX. The pathway has been elucidated through a combination of transcriptomic analysis, feeding experiments with labeled precursors, and enzymatic assays.[1][3][6][7][8]

The key steps in the biosynthesis are as follows:

-

Precursor Origin : The carbon skeletons of both AHX and the related compound imidazole-4-carboxamide (ICA) are derived from glycine.[5] The pathway diverges from the standard purine biosynthesis pathway starting from the intermediate 5-aminoimidazole-4-carboxamide-1-β-D-ribofuranosyl 5'-monophosphate (AICAR).[1][3][8]

-

Formation of the 1,2,3-Triazine Ring : A critical step in AHX biosynthesis is the formation of the nitrogen-rich 1,2,3-triazine ring. This is accomplished through the action of a Nitric Oxide Synthase (NOS) enzyme, specifically NOS5 in L. sordida.[1][2][6][7] NOS produces nitric oxide (NO), which leads to the formation of reactive nitrogen species (RNS). These RNS are the key nitrogen source for the triazine ring formation, reacting with AICAR to form this compound-ribotide (AHXR).[1][2]

-

Involvement of Phosphoribosyltransferases : Two key phosphoribosyltransferases play a role in the latter stages of the pathway.

-

Adenine/5-aminoimidazole-4-carboxamide phosphoribosyltransferase (APRT) : This enzyme is involved in the metabolism of AICAR, and its gene expression is significantly upregulated in the presence of AICAR, suggesting a regulatory role in the biosynthesis of AHX.[3][8]

-

Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) : This enzyme is proposed to catalyze the reversible conversion between this compound and its ribonucleotide form, AHXR.[6][7] The endogenous presence of AHXR in L. sordida mycelia has been confirmed, supporting the role of this intermediate.[6][7]

-

-

Metabolic Conversion to AOH : In Lepista sordida, AHX can be further metabolized to 2-aza-8-oxohypoxanthine (AOH) through the action of xanthine dioxygenase.[9][10]

The elucidated biosynthetic pathway highlights a novel role for nitric oxide signaling in fungal secondary metabolism and presents a unique branch of purine metabolism.

Quantitative Data on this compound Production

Quantitative analysis of AHX production in Lepista sordida has been instrumental in understanding the regulation of its biosynthetic pathway. The following table summarizes key quantitative findings from feeding experiments.

| Fungal Species | Condition | Precursor | Initial AHX Concentration (μM) | Final AHX Concentration (μM) | Reference |

| Lepista sordida | Mycelial Culture | AICAR | 87.8 ± 12.1 | 232.8 ± 9.8 | [3] |

This data demonstrates a significant increase in AHX accumulation upon feeding the culture with its precursor, AICAR, confirming its role in the biosynthetic pathway.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on a suite of advanced molecular and analytical techniques. Below are detailed methodologies for key experiments.

Fungal Culture and Feeding Experiments

Objective : To determine the precursors and intermediates of the AHX biosynthetic pathway.

Methodology :

-

Fungal Strain and Culture : Lepista sordida mycelia are pre-cultured in a suitable liquid medium (e.g., potato dextrose broth) at 25°C with shaking (150 rpm) for a defined period (e.g., 7 days).

-

Precursor Feeding : A sterilized solution of the labeled or unlabeled precursor (e.g., 5-aminoimidazole-4-carboxamide [AICA], [1,2-¹³C₂]Glycine, ¹⁵N-labeled NaNO₂, or ¹⁵N-labeled NaNO₃) is added to the fungal culture to a final concentration (e.g., 1 mM).

-

Time-Course Sampling : Aliquots of the culture (both mycelia and broth) are harvested at various time points (e.g., 0, 6, 12, 24, 48 hours) post-feeding.

-

Metabolite Extraction : Mycelia are separated from the broth by filtration, washed, and then homogenized. Metabolites are extracted from the homogenized mycelia and the culture broth using a suitable solvent system (e.g., 80% methanol).

-

Analysis : The extracts are analyzed by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify AHX and related metabolites. The incorporation of labeled atoms is traced to confirm the precursor-product relationship.

Transcriptomic Analysis (RNA-Seq)

Objective : To identify genes involved in AHX biosynthesis by comparing gene expression under high and low AHX production conditions.

Methodology :

-

Culture Conditions : Lepista sordida is cultured under conditions that promote high and low levels of AHX production.

-

RNA Extraction : Total RNA is extracted from the mycelia harvested from both conditions using a standard RNA extraction kit.

-

Library Preparation and Sequencing : RNA-Seq libraries are prepared from the extracted RNA and sequenced using a high-throughput sequencing platform (e.g., Illumina MiSeq).

-

Data Analysis : The sequencing reads are mapped to the Lepista sordida genome. Differential gene expression analysis is performed to identify genes that are significantly upregulated under high AHX production conditions. These candidate genes are then further investigated for their potential role in the biosynthetic pathway.

Heterologous Expression and Enzyme Assays

Objective : To confirm the function of candidate enzymes identified through transcriptomic analysis.

Methodology :

-

Gene Cloning and Expression : The coding sequences of candidate genes (e.g., NOS5, HGPRT) are amplified from L. sordida cDNA and cloned into an appropriate expression vector (e.g., pET vector for E. coli expression).

-

Protein Production and Purification : The recombinant protein is expressed in a suitable host (e.g., E. coli) and purified using affinity chromatography (e.g., Ni-NTA).

-

Enzyme Assay : The activity of the purified recombinant enzyme is assayed in vitro.

-

NOS5 Assay : The production of nitric oxide (NO) can be measured using a fluorescent probe (e.g., DAF-FM diacetate).

-

HGPRT Assay : The conversion of this compound to AHXR (or the reverse reaction) is monitored by LC-MS/MS. The reaction mixture typically contains the purified enzyme, substrates (AHX and phosphoribosyl pyrophosphate, or AHXR), and necessary cofactors in a suitable buffer.

-

-

Product Identification : The identity of the reaction product is confirmed by comparing its retention time and mass spectrum with an authentic standard using LC-MS/MS.

Visualizing the Biosynthetic and Experimental Landscape

To provide a clearer understanding of the complex relationships and workflows, the following diagrams have been generated using the DOT language.

Caption: Biosynthetic pathway of this compound in Lepista sordida.

Caption: Experimental workflow for elucidating the this compound biosynthetic pathway.

References

- 1. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]

- 2. 1,2,3-Triazine formation mechanism of the fairy chemical this compound in the fairy ring-forming fungus Lepista sordida - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. The source of "fairy rings": this compound and its metabolite found in a novel purine metabolic pathway in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Identification of Biosynthetic and Metabolic Genes of this compound in Lepista sordida Based on Transcriptomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The biosynthetic pathway of this compound in fairy-ring forming fungus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Azahypoxanthine: Chemical Structure, Properties, and Biological Activity

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Azahypoxanthine (AHX) is a naturally occurring purine analog originally isolated from the fairy ring-forming fungus Lepista sordida. Initially identified as the causative agent of the "fairy ring" phenomenon due to its potent plant growth-promoting activities, subsequent research has unveiled its endogenous presence in a variety of plants, suggesting its role as a novel plant hormone.[1] AHX and its derivatives are of significant interest to researchers in agriculture, medicine, and cosmetics due to their diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, biosynthetic pathways, and biological functions of this compound. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.

Chemical Structure and Physicochemical Properties

This compound is a heterocyclic compound featuring an imidazo[4,5-d][1][2][3]triazin-4-one core. This unique 1,2,3-triazine moiety is a distinguishing feature of this class of compounds.[1]

Chemical Structure:

-

Molecular Formula: C₄H₃N₅O

-

Molecular Weight: 137.10 g/mol

-

CAS Number: 4656-86-4

Physicochemical Properties:

| Property | Value/Description | Reference |

| Appearance | White powder | [4] |

| Average Mass | 137.102 Da | |

| Synonyms | 3,7-Dihydro-4H-imidazo[4,5-d]-1,2,3-triazin-4-one, NSC 22419 | [5] |

Spectroscopic Data:

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following data have been reported:

| Technique | Key Features | Reference |

| ¹H NMR | The disappearance of the amine (NH₂) protons of the precursor 5-aminoimidazole-4-carboxamide (AICA) and the appearance of the triazinone single hydrogen of AHX are characteristic. | |

| Mass Spec. | Confirms the molecular weight of 137.10 g/mol . | |

| IR Spec. | Provides information on the functional groups present in the molecule. | |

| UV-Vis | The zero-order absorption spectrum of this compound at 235 nm can be used for its determination. | [6] |

Biosynthesis and Metabolism

The biosynthetic pathway of this compound in the fungus Lepista sordida has been a subject of extensive research. It is now understood that AHX is derived from the purine metabolic pathway.

Biosynthesis:

The key precursor for AHX biosynthesis is 5-aminoimidazole-4-carboxamide (AICA), which is an intermediate in the de novo purine synthesis pathway.[2][4] The formation of the unique 1,2,3-triazine ring is a critical step and involves reactive nitrogen species (RNS) derived from nitric oxide (NO), which is produced by nitric oxide synthase (NOS).[2][7] The precursor 5-aminoimidazole-4-carboxamide-1-β-D-ribofuranosyl 5'-monophosphate (AICAR) is converted to AICA by adenine phosphoribosyltransferase (APRT).[2] Subsequently, AICA is converted to AHX. Another key enzyme, hypoxanthine-guanine phosphoribosyltransferase (HGPRT), is involved in the reversible interconversion between this compound and its ribonucleotide, this compound-ribonucleotide (AHXR).[1]

References

- 1. This compound|C4H3N5O|Research Compound [benchchem.com]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. DACARBAZINE RELATED COMPOUND B (50 MG) (this compound) | 63907-29-9 [chemicalbook.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Screening and Assessment of Potential Plant Growth-promoting Bacteria Associated with Allium cepa Linn - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Spectroscopic Profile of 2-Azahypoxanthine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Azahypoxanthine (also known as 3,7-Dihydro-4H-imidazo[4,5-d]-1,2,3-triazin-4-one), a purine analog with significant biological activity. This document collates and presents nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data to support research, identification, and characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.1 | Singlet | 1H | C5-H |

| ~12.0 (broad) | Singlet | 1H | N-H |

| ~13.5 (broad) | Singlet | 1H | N-H |

Note: The ¹H NMR data is interpreted from the spectrum image available in existing literature. The broadness of the N-H signals is characteristic of protons attached to nitrogen, which can undergo exchange.

¹³C NMR Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| 155.0 | C4 |

| 145.0 | C5 |

| 130.0 | C7a |

Mass Spectrometry (MS)

| m/z | Relative Intensity | Ion |

| 137.1 | 100% (Base Peak) | [M+H]⁺ |

Note: The mass spectrum of this compound shows a prominent base peak at m/z 137.1, corresponding to the protonated molecule [M+H]⁺, confirming its molecular weight of 136.1 g/mol [1][2].

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Description | Functional Group |

| ~3400-3100 (broad) | N-H stretching | N-H |

| ~1700 | C=O stretching | Carbonyl |

| ~1640 | N-H bending | N-H |

| ~1580 | C=N stretching | Imidazole ring |

Note: The IR absorption data is interpreted from the spectrum image available in the literature. The broad band in the high-frequency region is characteristic of N-H stretching vibrations, while the strong absorption around 1700 cm⁻¹ is indicative of the carbonyl group.

Experimental Protocols

The following sections detail the general methodologies for obtaining the spectroscopic data presented.

NMR Spectroscopy

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. The use of DMSO-d₆ is advantageous for purine analogs due to its ability to dissolve a wide range of compounds and its characteristic residual solvent peak which can be used for spectral referencing.

Instrumentation and Analysis:

-

¹H NMR: Spectra are typically recorded on a 300 MHz or higher field NMR spectrometer. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (TMS), or referenced to the residual solvent peak (DMSO-d₅ at 2.50 ppm).

-

¹³C NMR: ¹³C NMR spectra are acquired on the same instrument, often requiring a larger number of scans due to the lower natural abundance of the ¹³C isotope. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

Mass Spectrometry

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol or a mixture of water and acetonitrile, often with the addition of a small amount of formic acid to promote protonation.

Instrumentation and Analysis: Mass spectra are typically obtained using a mass spectrometer equipped with an electrospray ionization (ESI) source. The sample solution is introduced into the ESI source, where it is nebulized and ionized. The resulting ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z). The data is collected in positive ion mode to observe the protonated molecule [M+H]⁺.

Infrared (IR) Spectroscopy

Sample Preparation: For solid samples like this compound, the potassium bromide (KBr) pellet method is commonly used. A small amount of the sample is finely ground with dry KBr powder and then pressed into a thin, transparent pellet.

Instrumentation and Analysis: The KBr pellet is placed in the sample holder of a Fourier-transform infrared (FT-IR) spectrometer. The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum to remove any atmospheric and instrumental interferences. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Biosynthetic Pathway of this compound

This compound is a naturally occurring purine analog found in the fungus Lepista sordida. Its biosynthesis proceeds via a novel branch of the purine metabolic pathway, starting from 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR).

References

2-Azahypoxanthine: A Novel Purine-Derived Plant Growth Hormone

A Technical Guide for Researchers and Drug Development Professionals

Introduction

2-Azahypoxanthine (AHX) is a purine analogue that has emerged as a novel plant growth hormone.[1] Initially identified as the causative agent of the "fairy ring" phenomenon, where turfgrass exhibits stimulated growth in a circular pattern, AHX is produced by the fungus Lepista sordida.[1][2][3][4] Subsequent research has revealed that AHX and its biologically active metabolite, 2-aza-8-oxohypoxanthine (AOH), are also endogenously produced by a wide range of plants, including important crops like rice and wheat.[1][5][6] This discovery suggests the existence of a novel purine-based signaling pathway in plants, presenting new opportunities for the development of innovative plant growth regulators.[5][6] This technical guide provides an in-depth overview of the current knowledge on this compound, including its effects on plant growth, its biosynthetic pathway, and detailed experimental protocols for its study.

Data Presentation: The Impact of this compound on Crop Yield

Quantitative studies have demonstrated the significant potential of AHX to enhance the yield of major cereal crops. The following tables summarize the key findings from pot and field experiments conducted on rice (Oryza sativa L. cv. Nipponbare) and wheat.

Table 1: Effect of this compound (AHX) Application on Rice Yield in Pot Experiments [2][7]

| Treatment Stage | AHX Concentration (μM) | Application Duration | Increase in Brown Rice Yield (%) |

| Transplanting | 50 | Two weeks | Not specified |

| Tillering | 50 | Two weeks | 18.7 |

| Panicle Formation | 50 | Two weeks | 15.8 |

| Ripening | 50 | Two weeks | Not specified |

Table 2: Effect of this compound (AHX) Application on Rice Yield in Field Experiments [2][7]

| Treatment Stage | AHX Concentration (mM) | Increase in Brown Rice Yield (%) |

| Seedling | 1 | 9.6 |

| Transplanting | 1 | 5.8 |

| Panicle Formation | 1 | Not specified |

Table 3: Effect of this compound (AHX) and its Metabolite (AOH) on Wheat Grain Yield in Field Experiments [1]

| Compound | Treatment | Increase in Grain Yield (%) |

| AHX | Two-week treatment of seedlings | 10.2 |

| AOH | Not specified | 10.6 |

| AHX | Seed soaking for 36 hours | Up to 20.4 |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Field and Pot Experiments for Assessing Plant Growth Promotion

This protocol is adapted from studies evaluating the effect of AHX on rice growth and yield.[2][7]

Objective: To determine the effect of this compound on the growth and grain yield of rice under controlled (pot) and field conditions.

Materials:

-

Rice seeds (Oryza sativa L. cv. Nipponbare)

-

This compound (AHX) stock solution

-

Pots and paddy field plots

-

Standard fertilizers and pesticides

-

Equipment for measuring agronomic traits (e.g., rulers, scales)

Pot Experiment Protocol:

-

Plant Material and Growth Conditions:

-

Sow pre-germinated rice seeds in pots filled with standard potting mix.

-

Grow plants in a controlled environment (greenhouse) with appropriate temperature, humidity, and light conditions.

-

-

AHX Application:

-

Prepare a 50 μM AHX solution.

-

Apply the solution to the soil at different growth stages: transplanting, tillering, panicle formation, and ripening.

-

Apply the treatment for a duration of two weeks at each stage.

-

Include a control group receiving only water.

-

-

Data Collection:

-

At maturity, measure agronomic traits such as culm length, panicle length, and panicle number.

-

Harvest, dry, and weigh the brown rice to determine the yield per plant.

-

-

Statistical Analysis:

-

Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the observed differences between treatments.

-

Field Experiment Protocol:

-

Experimental Design:

-

Establish experimental plots in a paddy field using a randomized complete block design.

-

-

AHX Application:

-

Prepare a 1 mM AHX solution.

-

Apply the solution at three different stages: at the rising of seedlings in nursery boxes (seedling treatment), at transplanting, and at the panicle formation stage.

-

-

Data Collection and Analysis:

-

Follow the same data collection and statistical analysis procedures as described for the pot experiment.

-

Transcriptomic Analysis of Arabidopsis thaliana Treated with this compound

This protocol is based on a study that investigated the molecular mechanisms of AHX action in Arabidopsis thaliana.[4]

Objective: To identify genes and signaling pathways that are regulated by this compound in Arabidopsis thaliana.

Materials:

-

Arabidopsis thaliana seeds (e.g., Col-0)

-

This compound (AHX)

-

Growth medium (e.g., Murashige and Skoog)

-

Liquid nitrogen

-

RNA extraction kit

-

Next-generation sequencing (NGS) platform and reagents

Protocol:

-

Plant Growth and Treatment:

-

Sterilize and sow Arabidopsis thaliana seeds on MS medium.

-

Grow seedlings under controlled conditions (e.g., 16-hour light/8-hour dark cycle at 22°C).

-

Treat seedlings with 400 μM AHX. Include a mock-treated control group.

-

-

RNA Extraction and Library Preparation:

-

Harvest plant tissue at desired time points and immediately freeze in liquid nitrogen.

-

Extract total RNA using a commercial kit according to the manufacturer's instructions.

-

Assess RNA quality and quantity.

-

Prepare RNA-seq libraries from high-quality RNA samples.

-

-

Sequencing and Data Analysis:

-

Sequence the prepared libraries on an NGS platform.

-

Perform quality control of the raw sequencing reads.

-

Align the reads to the Arabidopsis thaliana reference genome.

-

Identify differentially expressed genes (DEGs) between AHX-treated and control samples.

-

Perform gene ontology (GO) and pathway enrichment analysis to identify biological processes and signaling pathways affected by AHX.

-

Signaling Pathways and Experimental Workflows

Biosynthetic Pathway of this compound

The biosynthesis of this compound involves a novel branch of the purine metabolic pathway.[3][8][9] It originates from 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), a common intermediate in purine biosynthesis.[8][9]

Caption: Biosynthetic pathway of this compound and its metabolism in plants.

Experimental Workflow: Transcriptomic Analysis

The following diagram illustrates the key steps involved in a typical transcriptomic study to investigate the effects of this compound on gene expression in plants.

Caption: A generalized workflow for transcriptomic analysis of plant responses to this compound.

Conclusion

This compound represents a promising new class of plant growth hormones with demonstrated efficacy in enhancing crop yields. Its unique purine-based structure and mode of action offer a novel target for the development of next-generation agricultural products. Further research into its signaling pathway and the optimization of its application has the potential to significantly contribute to global food security. This guide provides a foundational resource for researchers and professionals seeking to explore the scientific and commercial potential of this exciting molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Nitric Oxide in Fungi: Production and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Citrus Tissue Culture: Stimulation of Fruit Explant Cultures with Orange Juice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Impact of Nitric Oxide-Release Kinetics on Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. APRT (Adenine phosphoribosyltransferase) enzyme assay | Synnovis [synnovis.co.uk]

- 9. IN VITRO CULTURE FOR CITRUS MICROPROPAGATION. | International Society for Horticultural Science [ishs.org]

The Unveiling of a Novel Purine Metabolism: The Biosynthetic Pathway of 2-Azahypoxanthine from AICAR

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

2-Azahypoxanthine (AHX), a naturally occurring purine analogue, has garnered significant interest due to its plant growth-promoting activities and its unique 1,2,3-triazine ring system. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound from its precursor, 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), primarily elucidated in the fairy ring-forming fungus, Lepista sordida. This document details the key enzymatic steps, presents quantitative data from feeding experiments, outlines detailed experimental protocols, and provides a visual representation of the metabolic cascade. The elucidation of this novel biosynthetic route opens new avenues for research in purine metabolism, enzymology, and the development of new agrochemicals and therapeutic agents.

Introduction

Purine metabolism is a fundamental biochemical process essential for the synthesis of nucleic acids, energy carriers, and signaling molecules. The discovery of this compound (AHX) and its biosynthesis from the purine intermediate AICAR has revealed a novel branch of this well-established pathway.[1][2] AHX was first identified as the causative agent of the "fairy ring" phenomenon, where it stimulates plant growth.[1][3] Its unusual chemical structure, featuring a 1,2,3-triazine moiety, pointed towards a unique biosynthetic origin.[4][5] Subsequent research has confirmed that AICAR, a central metabolite in the de novo purine synthesis pathway, is the direct precursor to AHX in Lepista sordida.[1][2] This guide serves as a technical resource for researchers, scientists, and drug development professionals interested in understanding and potentially harnessing this unique metabolic pathway.

The Biosynthetic Pathway from AICAR to this compound

The conversion of AICAR to this compound is a multi-step process involving several key enzymes and reactive intermediates. The pathway, as currently understood from research on Lepista sordida, is initiated by the conversion of AICAR to its corresponding nucleobase, 5-aminoimidazole-4-carboxamide (AICA), followed by a novel cyclization reaction to form the characteristic triazine ring of AHX.[1][4]

Step 1: Conversion of AICAR to AICA

The first committed step in the biosynthesis of AHX from AICAR is the removal of the ribose-5-phosphate group from AICAR to yield AICA. This reaction is catalyzed by adenine phosphoribosyltransferase (APRT).[1][2] Feeding experiments with L. sordida have shown that the addition of AICAR to the culture medium leads to its consumption and a subsequent increase in the concentration of AICA, demonstrating the in vivo activity of this enzymatic step.[1][3]

Step 2: Formation of the 1,2,3-Triazine Ring

The formation of the unique 1,2,3-triazine ring of AHX from AICA is a critical and novel biochemical transformation. This step is dependent on the activity of Nitric Oxide Synthase (NOS).[4][5] NOS produces nitric oxide (NO), which in turn generates reactive nitrogen species (RNS). These RNS react with AICA to form an unstable diazo intermediate, 4-diazo-4H-imidazole-5-carboxamide (DICA).[4][5] This intermediate then undergoes spontaneous intramolecular cyclization to form this compound.[5]

Alternative Pathway: The Role of Ribotides

Further research has suggested an alternative, parallel pathway involving ribonucleotide intermediates.[4][6] In this proposed route, AICAR is directly converted to this compound-ribotide (AHXR) by the action of NOS-derived RNS.[4] The subsequent removal of the ribose-5-phosphate group from AHXR, potentially catalyzed by a nucleotidase or a related enzyme, would then yield AHX. The enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) has been implicated in the reversible interconversion between AHX and AHXR.[6][7]

Quantitative Data

Feeding experiments with Lepista sordida have provided quantitative insights into the conversion of AICAR to AHX. The following tables summarize the key findings from these studies.

| Time (hours) | AICAR Concentration (µM) in Control | AICAR Concentration (µM) in AICAR-fed Culture | AHX Concentration (µM) in Control | AHX Concentration (µM) in AICAR-fed Culture |

| 0 | 87.8 ± 12.1 | 232.8 ± 9.8 | 454.5 ± 32.8 | 454.5 ± 32.8 |

| 12 | 111.0 ± 11.5 | 150.1 ± 10.2 | 375.8 ± 30.8 | 475.9 ± 35.2 |

| 24 | 95.3 ± 9.5 | 100.2 ± 8.7 | 401.3 ± 28.1 | 401.3 ± 28.1 |

| 48 | 81.5 ± 7.8 | 85.6 ± 7.9 | 380.1 ± 25.5 | 385.2 ± 26.9 |

Table 1: Transitional Changes of AICAR and AHX Contents in L. sordida Mycelia Culture After Feeding of AICAR. Data are presented as mean ± standard deviation (n=5).[1][3] A significant increase in AHX concentration is observed at 12 hours post-feeding with AICAR, coupled with a significant consumption of AICAR.[1][3]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of the this compound biosynthetic pathway.

AICAR Feeding Experiment in Lepista sordida

Objective: To demonstrate the conversion of AICAR to AHX in vivo.

Protocol:

-

Culture Preparation: Lepista sordida mycelia are grown in a suitable liquid medium (e.g., potato dextrose broth) at 25°C with shaking (120 rpm) for a specified period (e.g., 2 weeks) to establish a healthy culture.

-

AICAR Addition: A stock solution of AICAR is filter-sterilized and added to the mycelial culture to a final concentration of approximately 200-250 µM. A control culture without added AICAR is maintained under identical conditions.

-

Time-Course Sampling: Aliquots of the culture (both mycelia and broth) are harvested at various time points (e.g., 0, 12, 24, 48 hours) after AICAR addition.

-

Metabolite Extraction: The harvested samples are immediately frozen in liquid nitrogen. The frozen mycelia are ground to a fine powder, and metabolites are extracted with a suitable solvent system (e.g., 80% methanol). The extracts are then centrifuged to remove cell debris.

-

LC-MS/MS Analysis: The cleared extracts are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the concentrations of AICAR and AHX. A standard curve for both compounds is generated for accurate quantification.

In Vitro APRT Enzyme Assay

Objective: To measure the activity of Adenine Phosphoribosyltransferase in converting AICAR to AICA.

Protocol:

-

Crude Enzyme Extraction: L. sordida mycelia are harvested, washed, and frozen in liquid nitrogen. The frozen mycelia are ground to a powder and extracted with an ice-cold extraction buffer (e.g., 100 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF). The extract is then clarified by centrifugation.

-

Reaction Mixture: The assay is performed in a reaction mixture containing the crude enzyme extract, AICAR as the substrate, and necessary cofactors such as MgCl₂ and phosphoribosyl pyrophosphate (PRPP).

-

Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period.

-

Reaction Termination: The reaction is stopped by adding a quenching agent (e.g., perchloric acid) or by heat inactivation.

-

Product Detection: The formation of AICA is monitored using HPLC or LC-MS/MS by comparing the retention time and mass spectrum to an authentic AICA standard.

Nitric Oxide Synthase (NOS) Activity Assay

Objective: To determine the activity of NOS, which is crucial for the formation of the triazine ring.

Protocol:

-

Enzyme Preparation: A crude enzyme extract containing NOS is prepared from L. sordida mycelia as described for the APRT assay, or a commercially available recombinant NOS can be used.

-

Reaction Setup: The assay is typically based on the conversion of L-arginine to L-citrulline and NO. A common method is the Griess assay, which colorimetrically detects nitrite, a stable oxidation product of NO.

-

Reaction Mixture: The reaction mixture includes the enzyme source, L-arginine, NADPH, and other cofactors such as FAD, FMN, and tetrahydrobiopterin in a suitable buffer.

-

Incubation: The reaction is incubated at 37°C for a specified time.

-

Nitrite Detection: After incubation, the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the reaction mixture. The formation of a purple azo dye is measured spectrophotometrically at ~540 nm. A standard curve using known concentrations of sodium nitrite is used for quantification.

Visualizing the Pathway and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the biosynthetic pathway of this compound and a typical experimental workflow for its study.

Caption: Biosynthetic pathway of this compound from AICAR.

Caption: Experimental workflow for studying AHX biosynthesis.

Conclusion

The elucidation of the biosynthetic pathway of this compound from AICAR represents a significant advancement in our understanding of purine metabolism. This novel pathway, involving the key enzymes APRT and NOS, highlights the metabolic diversity found in nature. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to further explore this fascinating area of biochemistry. Future research may focus on the identification and characterization of all the enzymes involved, the regulation of this pathway, and its potential applications in agriculture and medicine. The unique enzymatic transformations offer promising targets for the development of novel inhibitors or for bioengineering applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Are fairy chemicals a new family of plant hormones? [jstage.jst.go.jp]

- 4. researchgate.net [researchgate.net]

- 5. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]

- 6. researchgate.net [researchgate.net]

- 7. Identification of Biosynthetic and Metabolic Genes of this compound in Lepista sordida Based on Transcriptomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Endogenous Occurrence of 2-Azahypoxanthine in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Azahypoxanthine (AHX), a naturally occurring purine analogue, has emerged as a significant bioactive molecule in the plant kingdom. Initially identified as a "fairy chemical" responsible for the growth-promoting effects of fairy ring fungi, subsequent research has established its endogenous presence and multifaceted roles in plants. This technical guide provides a comprehensive overview of the endogenous occurrence of AHX in plants, delving into its biosynthesis, metabolic fate, physiological functions, and the analytical methodologies for its study. The document is intended to serve as a resource for researchers, scientists, and professionals in drug development interested in the biological activities and potential applications of this intriguing molecule.

Introduction

This compound (AHX) is a purine derivative characterized by the substitution of a carbon atom with a nitrogen atom at the 2-position of the hypoxanthine ring. While initially isolated from the fairy ring-forming fungus Lepista sordida, it is now understood to be an endogenous compound in a variety of plant species.[1][2] AHX and its related compounds, collectively termed "fairy chemicals" (FCs), which include its metabolite 2-aza-8-oxohypoxanthine (AOH) and imidazole-4-carboxamide (ICA), are recognized as plant growth regulators with roles in stress tolerance.[1] The discovery of AHX as an endogenous plant metabolite has opened new avenues for research into novel plant signaling molecules and their potential applications in agriculture and medicine.

Biosynthesis of this compound in Plants

The biosynthesis of AHX in plants is proposed to occur via a novel branch of the purine metabolic pathway.[1] The key precursor is believed to be 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), a central intermediate in de novo purine biosynthesis.[3]

The proposed biosynthetic pathway is as follows:

-

Conversion of AICAR to AHX-ribotide: The formation of the 1,2,3-triazine ring of AHX is a critical step. Evidence from studies on the fungus Lepista sordida suggests the involvement of nitric oxide (NO) produced by a nitric oxide synthase (NOS).[4] Reactive nitrogen species (RNS) derived from NO are thought to react with AICAR to form AHX-ribotide (AHXR).

-

Conversion of AHX-ribotide to AHX: The ribonucleotide is then likely dephosphorylated and the ribose moiety cleaved to yield the free base, this compound. The enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) has been shown to catalyze the reversible interconversion between AHX and its ribonucleotide, suggesting its involvement in the final steps of biosynthesis and metabolic regulation.[4]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The biosynthetic pathway of this compound in fairy-ring forming fungus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of Biosynthetic and Metabolic Genes of this compound in Lepista sordida Based on Transcriptomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Azahypoxanthine and its metabolite 2-aza-8-oxohypoxanthine (AOH)

An In-Depth Technical Guide to 2-Azahypoxanthine and its Metabolite 2-aza-8-oxohypoxanthine (AOH)

Introduction

This compound (AH) and its primary metabolite, 2-aza-8-oxohypoxanthine (AOH), are naturally occurring purine analogs that have garnered significant interest in agricultural, cosmetic, and biomedical research. Initially identified as the causative agents of "fairy rings" in turfgrass, these compounds, produced by fungi such as Lepista sordida, exhibit potent biological activities. AH acts as a plant growth promoter, while AOH, a metabolite of AH found in plants, has shown considerable promise as a functional ingredient in cosmetics.[1][2][3][4][5] This technical guide provides a comprehensive overview of the biosynthesis, metabolism, biochemical properties, and experimental methodologies related to AH and AOH, aimed at researchers, scientists, and professionals in drug development.

Biosynthesis and Metabolism

The formation of AH and its subsequent conversion to AOH involves a novel biosynthetic pathway that intersects with purine metabolism.

Biosynthesis of this compound (AH) in Lepista sordida

The biosynthesis of AH in the fairy ring-forming fungus Lepista sordida originates from the purine metabolic pathway.[4][6] The key precursor is 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR).[6] The distinctive 1,2,3-triazine ring of AH is formed through a mechanism involving reactive nitrogen species (RNS) derived from nitric oxide (NO), which is produced by nitric oxide synthase (NOS).[3] Transcriptomic analyses have identified several genes in the purine, histidine, and arginine biosynthetic pathways that are involved.[7][8][9] Specifically, the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) is believed to catalyze the reversible conversion between AH and its ribonucleotide, this compound-ribonucleotide (AHXR), playing a key role in regulating AH levels.[7][10]

Caption: Biosynthesis of AH and its conversion to AOH.

Metabolism of AH to AOH in Plants

When absorbed by plants, AH is metabolized into AOH.[5][11] This conversion is an oxidation reaction catalyzed by enzymes such as xanthine oxidase or a specific xanthine dioxygenase.[12][13] AOH itself exhibits plant growth-regulating activities similar to AH.[3] Both AH and AOH have been found to exist endogenously in various plants, including major crops like rice and wheat, suggesting they may function as a novel class of plant hormones.[5][13][14]

Biochemical and Pharmacological Properties

AH and AOH exhibit distinct biological effects, ranging from cytotoxicity to cosmetic applications.

Cytotoxic Effects of this compound

The cytotoxicity of AH is primarily attributed to its intracellular conversion to 2-aza-inosine 5'-monophosphate (2-azaIMP) by the enzyme hypoxanthine (guanine) phosphoribosyltransferase (HGPRT).[15] 2-azaIMP acts as a competitive inhibitor of IMP dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo synthesis of guanine nucleotides.[15][16] This inhibition leads to a selective reduction in the pools of guanine nucleotides, which in turn inhibits DNA synthesis and the incorporation of thymidine into macromolecules.[15]

Cosmetic and Dermatological Effects of AOH

AOH has been extensively studied for its potential in cosmetic applications and has been shown to be safe for topical use.[1][2][5]

-

Skin Barrier Function and Wrinkle Improvement: In clinical trials, lotions containing AOH improved skin hydration by increasing stratum corneum water content.[14] This leads to a measurable, concentration-dependent reduction in wrinkle depth and area.[14][17] The proposed mechanism involves boosting the production of hyaluronic acid and reinforcing tight junctions between skin cells.[17]

-

Gene Expression: DNA microarray analysis on normal human epidermal keratinocytes (NHEK) revealed that AOH upregulates genes involved in skin barrier function, including those for intercellular adhesion (CLDN1, DSG1), cornified envelope components (SPRR1B), and general differentiation indicators (KRT1, TGM1).[18][19]

-

Skin Lightening: AOH has been shown to inhibit tyrosinase activity and suppress melanin production in murine melanoma cell lines, suggesting its potential as a skin-lightening agent.[1][20]

Quantitative Data Summary

The following tables summarize key quantitative data from biochemical and cellular studies.

Table 1: Enzyme Inhibition Data

| Compound | Enzyme | Inhibition Type | Ki Value | Reference |

|---|

| 2-AzaIMP | IMP Dehydrogenase | Competitive | 66 µM |[15] |

Table 2: In Vitro Effects of AOH on Skin Cells

| Assay | Cell Line | Effect | Concentration / Result | Reference |

|---|---|---|---|---|

| MTT Assay | NHEK | Increased cell viability | 7.8 - 31.3 µg/mL | [11][18] |

| MTT Assay | NHEK | Decreased cell viability | > 250 µg/mL | [11][18] |

| Tyrosinase Activity | Murine Melanoma | Inhibition | 13% reduction vs. control | [20] |

| Melanin Production | Murine Melanoma | Suppression | 36% reduction vs. control |[20] |

Table 3: Safety Evaluation of AOH

| Test | Result | Concentration / Condition | Reference |

|---|---|---|---|

| Ames Test | Not mutagenic | > 5000 µ g/plate | [2][5] |

| In Vitro Skin Irritation | Not an irritant | Cell viability > 50% | [5] |

| In Vitro Skin Sensitization | No sensitization induced | h-CLAT & KeratinoSens™ | [1] |

| Human Patch Test | No skin reaction | - |[5] |

Experimental Protocols

This section details methodologies for the synthesis, analysis, and biological evaluation of AH and AOH.

Chemical Synthesis of this compound (AH)

A practical, large-scale synthesis of AH can be achieved starting from 5-aminoimidazole-4-carboxamide (AICA).[21][22]

-

Diazotization: Dissolve AICA hydrochloride in an acidic aqueous solution.

-

Treat the solution with sodium nitrite (NaNO₂) under controlled temperature to form the unstable diazoimidazole carboxamide intermediate.[16]

-

Cyclization: The intermediate is then heated (e.g., in methanol at 60°C) to induce thermolysis and cyclization, forming the 1,2,3-triazine ring of AH.[16]

-

Purification: The resulting AH can be purified by simple recrystallization, often avoiding the need for column chromatography.[16]

HPLC Analysis of AH and AOH

A high-pressure liquid chromatography (HPLC) method can be adapted for the simultaneous analysis of AH and related compounds in biological matrices like plasma or urine.[23]

-

Sample Preparation:

-

Plasma: Perform ultrafiltration to remove proteins.

-

Urine: Filter and dilute the sample as necessary.

-

-

Chromatographic Conditions:

-

Column: C18 µBondapak column or equivalent.

-

Mobile Phase: A gradient elution system. For example, using a gradient between 0.5 M sodium acetate (pH 7.0) and 25% acetonitrile in 0.05 M sodium acetate (pH 5.5).

-

Detection: UV detection at 280 nm.

-

-

Quantification: Use external standards of known concentrations of AH and AOH to generate a calibration curve for quantification. The lower limit of detection for AH using a similar method was reported to be 0.5 µg/mL.[23]

Caption: General workflow for HPLC analysis of AH and AOH.

Cell Viability (MTT) Assay for AOH

This protocol assesses the effect of AOH on the proliferation of Normal Human Epidermal Keratinocytes (NHEK).[11]

-

Cell Culture: Seed NHEK cells in a 96-well plate and allow them to adhere.

-

Treatment: Treat the cells with various concentrations of AOH (e.g., 0-500 µg/mL) and a vehicle control. Incubate for 48 hours at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial respiration will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at an appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the untreated control.

DNA Microarray Analysis

This protocol is used to investigate the effect of AOH on gene expression in skin cells.[18][19]

-

Cell Culture and Treatment: Culture NHEK cells and treat them with a non-cytotoxic, effective concentration of AOH (e.g., 10 µg/mL) for a specified period (e.g., 24-48 hours).

-

RNA Extraction: Lyse the cells and extract total RNA using a suitable kit, ensuring high purity and integrity.

-

cDNA Synthesis and Labeling: Reverse transcribe the RNA into complementary DNA (cDNA). Label the cDNA with a fluorescent dye (e.g., Cy3 or Cy5).

-

Hybridization: Apply the labeled cDNA to a microarray chip containing probes for genes of interest (e.g., genes related to skin aging and barrier function). Hybridize overnight in a hybridization chamber.

-

Washing and Scanning: Wash the microarray slide to remove non-specifically bound cDNA, then scan the slide using a microarray scanner to detect the fluorescent signals.

-

Data Analysis: Quantify the signal intensities for each spot. Normalize the data and perform statistical analysis to identify genes that are significantly upregulated or downregulated in response to AOH treatment.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. The biosynthetic pathway of this compound in fairy-ring forming fungus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of Biosynthetic and Metabolic Genes of this compound in Lepista sordida Based on Transcriptomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Item - Identification of Biosynthetic and Metabolic Genes of 2âAzahypoxanthine in Lepista sordida Based on Transcriptomic Analysis - figshare - Figshare [figshare.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. Improvement in Wrinkles by a Fairy Chemical, 2-Aza-8-oxohypoxanthine | MDPI [mdpi.com]

- 15. Metabolism and metabolic effects of this compound and 2-azaadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound|C4H3N5O|Research Compound [benchchem.com]

- 17. Fairy chemical AOH shows promise as safe, effective anti-wrinkle ingredient [cosmeticsdesign-asia.com]

- 18. researchgate.net [researchgate.net]

- 19. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]

- 20. mdpi.com [mdpi.com]

- 21. researchportal.u-tokai.ac.jp [researchportal.u-tokai.ac.jp]

- 22. Practical synthesis of natural plant-growth regulator this compound, its derivatives, and biotin-labeled probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Simultaneous determination of dacarbazine, its photolytic degradation product, this compound, and the metabolite 5-aminoimidazole-4-carboxamide in plasma and urine by high-pressure liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for HPLC Analysis of 2-Azahypoxanthine in Plant Tissues

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Azahypoxanthine (AHX) is a naturally occurring purine analog that has garnered significant interest as a plant growth regulator.[1][2][3] Initially discovered as a product of the fairy ring-forming fungus Lepista sordida, AHX has been shown to be endogenously present in various plant species, including rice and Arabidopsis.[1] It, along with its primary metabolite, 2-aza-8-oxohypoxanthine (AOH), belongs to a group of compounds referred to as "fairy chemicals".[1] These molecules are involved in a novel purine metabolic pathway and can influence plant growth and development, making their accurate quantification in plant tissues crucial for research in agriculture and drug development.

This document provides detailed application notes and protocols for the quantification of this compound in plant tissues using High-Performance Liquid Chromatography (HPLC).

Quantitative Data Summary

The endogenous levels of this compound (AHX) and its metabolite 2-aza-8-oxohypoxanthine (AOH) have been quantified in rice (Oryza sativa). The following table summarizes the reported concentrations in different plant tissues.

| Compound | Plant Tissue | Concentration (ng/kg Fresh Weight) |

| This compound (AHX) | Rice Shoot | 457 ± 75 |

| This compound (AHX) | Rice Root | 273 ± 52 |

| 2-aza-8-oxohypoxanthine (AOH) | Rice Shoot | Not Detected |

| 2-aza-8-oxohypoxanthine (AOH) | Rice Root | 1289 ± 406 |

Experimental Protocols

This section details the methodologies for the extraction and HPLC analysis of this compound from plant tissues.

Sample Preparation and Extraction

This protocol is a general procedure for the extraction of small molecules from plant tissues and is adaptable for the analysis of this compound.

Materials:

-

Fresh plant tissue (e.g., rice shoots, roots)

-

Liquid nitrogen

-

Mortar and pestle or cryogenic grinder

-

Methanol (HPLC grade)

-

Deionized water

-

Microcentrifuge tubes (1.5 mL or 2.0 mL)

-

Refrigerated microcentrifuge

-

Syringe filters (0.22 µm)

Procedure:

-

Harvest fresh plant tissue and immediately freeze it in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

-

Weigh the frozen powder (e.g., 100 mg) into a pre-chilled microcentrifuge tube.

-

Add 1 mL of 80% methanol (v/v in deionized water) to the tube.

-

Vortex the tube vigorously for 1 minute to ensure thorough mixing.

-

Incubate the mixture at 4°C for 1 hour with occasional vortexing to facilitate extraction.

-

Centrifuge the extract at 14,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant and transfer it to a new microcentrifuge tube.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

The sample is now ready for HPLC analysis.

HPLC Analysis

This protocol is based on a published method for the analysis of this compound and its metabolites in rice shoots.[2]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

HPLC Conditions:

| Parameter | Value |

| Column | Develosil C30-UG-5 (or equivalent C18 column) |

| Mobile Phase A | 0.05% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | Methanol |

| Gradient | Isocratic with 2% Methanol in 0.05% TFA for 12 minutes, followed by a linear gradient to 100% Methanol over 60 minutes, and then 100% Methanol for 20 minutes. |

| Flow Rate | 0.5 mL/min |

| Column Temperature | Ambient |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Analysis Procedure:

-

Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

-

Inject the prepared plant extract onto the column.

-

Run the gradient program as described above.

-

Monitor the absorbance at 254 nm. The retention time for 2-aza-8-oxohypoxanthine (AOH) under these conditions has been reported to be approximately 29.6 minutes.[2] The retention time for this compound (AHX) will need to be determined using a pure standard.

-

Quantify the amount of AHX and AOH by comparing the peak areas to a standard curve prepared with known concentrations of the pure compounds.

Visualizations

Caption: Experimental workflow for this compound analysis.

Caption: Metabolic conversion of AHX to AOH in plants.

References

Application Notes and Protocols for the Quantification of 2-Azahypoxanthine in Fungal Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Azahypoxanthine (AHX) is a naturally occurring purine analog originally isolated from the fairy ring-forming fungus Lepista sordida.[1][2] It has garnered significant interest due to its activity as a plant growth regulator.[1][3] Understanding the production of AHX in fungal cultures is crucial for applications in agriculture and for further pharmacological investigations. These application notes provide detailed protocols for the quantification of this compound in fungal cultures, primarily focusing on methods developed for Lepista sordida.

Quantitative Data Summary

The production of this compound can be influenced by culture conditions and the addition of biosynthetic precursors. The following table summarizes quantitative data from studies on Lepista sordida.

| Fungal Species | Culture Condition | Analyte | Concentration (µM) | Reference |

| Lepista sordida | Control (non-fed) | This compound | 187 ± 22 | [1] |

| Lepista sordida | + L-Arginine | This compound | 598 ± 119 | [1] |

| Lepista sordida | Control (without AICAR) at 0 hr | This compound | 87.8 ± 12.1 | [4] |

| Lepista sordida | + AICAR at 12 hr | This compound | 232.8 ± 9.8 | [4] |

Experimental Protocols

Fungal Culture and Sample Preparation

This protocol is based on methodologies used for the cultivation of Lepista sordida.

Materials:

-

Lepista sordida mycelia

-

Potato Dextrose Broth (PDB) or similar liquid culture medium

-

Sterile culture flasks

-

Incubator shaker

-

Filtration apparatus (e.g., vacuum filtration with filter paper)

-

Solvents for extraction (e.g., ethyl acetate, methanol)[5][6]

-

Rotary evaporator

-

Centrifuge

Procedure:

-

Inoculation: Inoculate sterile liquid culture medium with mycelia of Lepista sordida.

-

Incubation: Incubate the cultures at an appropriate temperature (e.g., 25°C) with shaking for a specified period (e.g., 5 weeks).[1]

-

Harvesting: Separate the mycelia from the culture broth by filtration.

-

Extraction from Culture Broth:

-

The culture broth can often be directly analyzed after filtration and appropriate dilution.[1]

-

For concentration, a liquid-liquid extraction with a solvent like ethyl acetate can be performed. The solvent is then evaporated to dryness and the residue is redissolved in a suitable solvent for analysis (e.g., methanol).[5][6]

-

-

Extraction from Mycelia:

-

Lyophilize and grind the harvested mycelia to a fine powder.

-

Extract the powder with a suitable solvent (e.g., methanol or an ethyl acetate/isopropanol mixture).[5]

-

Use ultrasonication to enhance extraction efficiency.[5]

-

Centrifuge the extract to pellet cellular debris.

-

Collect the supernatant and evaporate the solvent.

-

Reconstitute the dried extract in a known volume of mobile phase or a suitable solvent for analysis.

-

Quantification by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a common method for the analysis of this compound.[1]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A C18 reversed-phase column (e.g., ZORBAX Eclipse XDB-C18, 100 x 2.1 mm, 1.8 µm).[5]

-

Mobile Phase: A gradient of acetonitrile and an aqueous solution, such as 2 mM ammonium acetate in 1% formic acid.[5]

-

Flow Rate: A typical flow rate is 0.3 mL/min.[5]

-

Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 235 nm).[7]

-

Injection Volume: 5 µL.[5]

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area against concentration.

-

Sample Analysis: Inject the prepared fungal extracts into the HPLC system.

-

Quantification: Identify the this compound peak in the sample chromatogram based on its retention time compared to the standard. Calculate the concentration of this compound in the sample using the calibration curve.

Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides higher sensitivity and selectivity for the quantification of this compound, especially in complex matrices.[4][8]

Instrumentation and Conditions:

-

LC System: An HPLC or UPLC system.

-

Mass Spectrometer: A tandem mass spectrometer (e.g., quadrupole time-of-flight (QTOF) or triple quadrupole) with an electrospray ionization (ESI) source.[5]

-

Column: A C18 reversed-phase column.

-

Mobile Phase: Similar to the HPLC method, a gradient of acetonitrile and water with additives like formic acid or ammonium acetate is commonly used.[5]

-

Ionization Mode: Electrospray ionization (ESI) in positive or negative ion mode, depending on the analyte's properties.

-

MS/MS Analysis: Use Multiple Reaction Monitoring (MRM) for quantification. This involves selecting the precursor ion (the molecular ion of this compound) and a specific product ion for detection.

Procedure:

-

Method Development: Optimize the MS parameters for this compound by infusing a standard solution. Determine the optimal precursor and product ions for MRM analysis.

-

Standard and Sample Preparation: Prepare standards and samples as described for the HPLC method. The use of an internal standard is recommended for improved accuracy.

-

LC-MS/MS Analysis: Analyze the prepared standards and samples using the developed LC-MS/MS method.

-

Quantification: Construct a calibration curve using the peak area ratios of the analyte to the internal standard. Calculate the concentration of this compound in the samples based on this curve.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the quantification of this compound.

Biosynthetic Pathway of this compound

Caption: Biosynthesis of this compound in Lepista sordida.

References

- 1. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]

- 2. 1,2,3-Triazine formation mechanism of the fairy chemical this compound in the fairy ring-forming fungus Lepista sordida - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. agilent.com [agilent.com]

- 6. scielo.br [scielo.br]